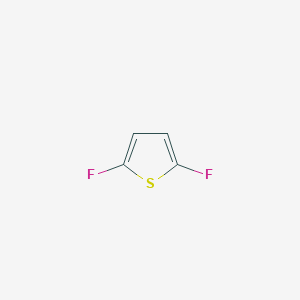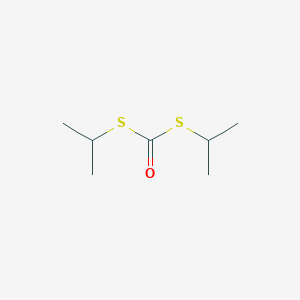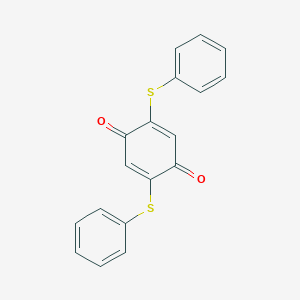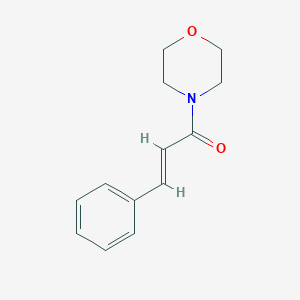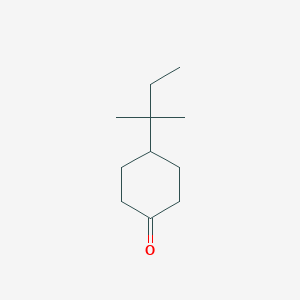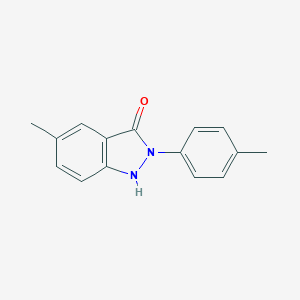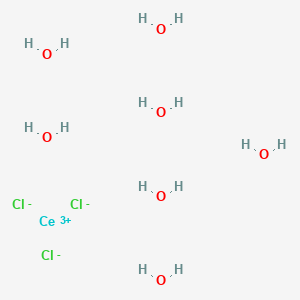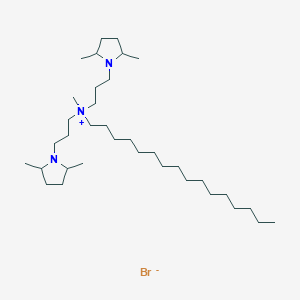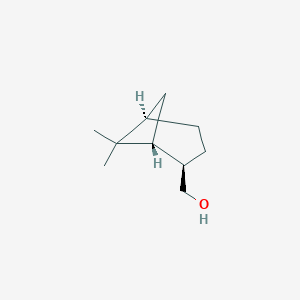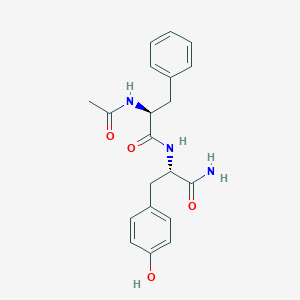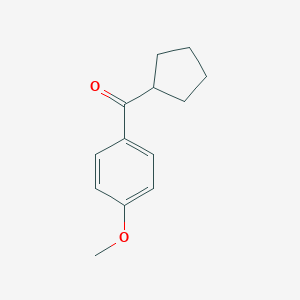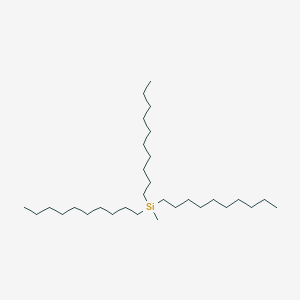
Silane, tris(decyl)methyl-
Overview
Description
Silane, tris(decyl)methyl- is an organosilicon compound characterized by a silicon atom bonded to three decyl groups and one methyl group. This compound belongs to the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial applications due to their unique chemical properties, such as their ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(decyl)methyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:
SiH4+3C10H21CH=CH2→Si(C10H21)3CH3
In this reaction, the silicon-hydrogen bond of silane reacts with the double bond of decene to form Silane, tris(decyl)methyl-.
Industrial Production Methods: On an industrial scale, the production of Silane, tris(decyl)methyl- involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including those with higher alkyl groups .
Chemical Reactions Analysis
Types of Reactions: Silane, tris(decyl)methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be used with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes.
Scientific Research Applications
Silane, tris(decyl)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of Silane, tris(decyl)methyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets include hydroxyl groups on surfaces, which it can modify to enhance adhesion and stability .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenylsilanes: Used in hydrosilylation reactions.
Alkylsiloxanes: Commonly used in coatings and adhesives.
Uniqueness: Silane, tris(decyl)methyl- is unique due to its long alkyl chains, which provide hydrophobic properties and enhance its ability to interact with organic substrates. This makes it particularly useful in applications requiring strong adhesion and water resistance .
Properties
IUPAC Name |
tris-decyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOYPHOJXBBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H66Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073419 | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-78-3 | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
